molecular formula C15H20O6 B3092902 Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate CAS No. 123794-62-7

Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate

Cat. No. B3092902
CAS RN: 123794-62-7
M. Wt: 296.31 g/mol
InChI Key: QPGNMQVDKLQLIJ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate is a chemical compound with the molecular formula C15H20O6 . It has an average mass of 296.316 Da and a monoisotopic mass of 296.125977 Da . This compound is used in various fields such as asymmetric synthesis, catalysis chemistry, and chemical biology .


Synthesis Analysis

The synthesis of this compound involves several steps. It is used in asymmetric synthesis, catalysis chemistry, and chemical biology . The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies .


Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 20 hydrogen atoms, and 6 oxygen atoms . The structure is complex, with multiple functional groups contributing to its unique properties.


Chemical Reactions Analysis

This compound can be coupled with glyoxals in a one-step route to 4-hydroxycyclopentanones . It is also used to prepare 2 H -pyran-2-ones from oxazolones . It acts as a reactant for the stereoselective synthesis of polysubstituted cyclopentanones via double Michael addition reactions .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C15H20O6 and a molecular weight of 296.32 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass, UV) may need to be obtained from specialized databases or experimental measurements.

Scientific Research Applications

1. Application in Synthesis of Novel Compounds

Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate has been utilized in the synthesis of various novel compounds. For instance, it was used in the microwave-mediated Biginelli reaction for the regioselective synthesis of novel tetrahydropyrimidines, showcasing its versatility in organic synthesis (Harikrishnan et al., 2013). Similarly, its derivative was used in synthesizing and characterizing new ester derivatives of isothiazolo[4,5-b]pyridine, exploring their fluorescence properties (Krzyżak et al., 2015).

2. Role in Domino Reactions

The compound played a crucial role in facilitating domino reactions. These reactions led to the stereoselective synthesis of densely functionalized cyclohexa-1,4-dienes and tetrahydropyridines, demonstrating its application in complex organic transformations (Harikrishnan et al., 2012).

3. Discovery in Pharmaceutical Research

In pharmaceutical research, a derivative of this compound was identified as a new class of sortase A transpeptidase inhibitors. This discovery is significant for tackling Gram-positive pathogens, indicating its potential in medical and pharmaceutical applications (Maggio et al., 2016).

4. Synthesis of Chiral Alcohols

The compound's derivatives have been used in the asymmetric synthesis of chiral alcohols, such as (S)-ethyl-4-chloro-3-hydroxy butanoate. This synthesis is crucial for developing drugs to treat hypercholesterolemia, showcasing its importance in the synthesis of biologically active molecules (Jung et al., 2012).

5. Application in Nanotechnology

In the field of nanotechnology, a derivative of this compound was used to demonstrate the optical gating of synthetic ion channels in nanofluidic devices. This application is a testament to its versatility in advanced material science (Ali et al., 2012).

Mechanism of Action

The Trimethoxyphenyl (TMP) group in Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Future Directions

The Trimethoxyphenyl (TMP) group in Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope . This suggests that this compound and similar compounds could have potential applications in the development of new therapeutic agents .

properties

IUPAC Name

ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-5-21-14(17)9-11(16)6-10-7-12(18-2)15(20-4)13(8-10)19-3/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGNMQVDKLQLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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